molecular formula C10H10F3N5O5 B12402206 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Cat. No.: B12402206
M. Wt: 337.21 g/mol
InChI Key: XRFSRHLKDCCNBI-TZLAVLDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves multiple steps. One common approach includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the oxolan ring, which is achieved through the cyclization of appropriate precursors.

    Azido Group Introduction: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.

    Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium azide, alkyl halides, and various nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the azido group results in the formation of amines.

Scientific Research Applications

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Similar in structure but with a perfluorohexyl group instead of a trifluoromethyl group.

    5-(azidomethyl)-1-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Contains an azidomethyl group and a tetrahydrofuran ring.

Uniqueness

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is unique due to the combination of its azido, hydroxyl, and trifluoromethyl groups

Properties

Molecular Formula

C10H10F3N5O5

Molecular Weight

337.21 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10F3N5O5/c11-10(12,13)3-1-18(9(22)15-7(3)21)8-6(20)5(16-17-14)4(2-19)23-8/h1,4-6,8,19-20H,2H2,(H,15,21,22)/t4-,5?,6+,8-/m1/s1

InChI Key

XRFSRHLKDCCNBI-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.